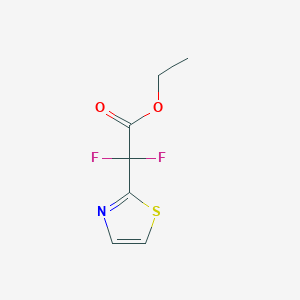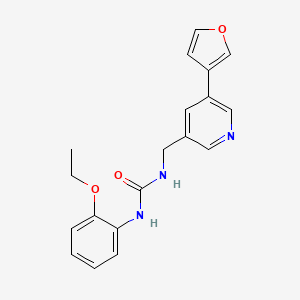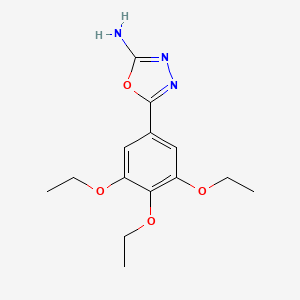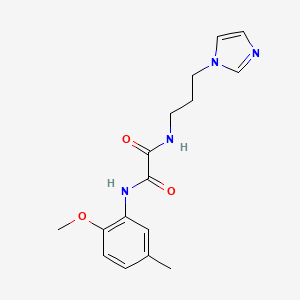![molecular formula C19H14BrN5O3 B2617590 N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide CAS No. 1251628-61-1](/img/structure/B2617590.png)
N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C19H14BrN5O3 and its molecular weight is 440.257. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A foundational aspect of research on compounds like N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide involves the synthesis of structurally related derivatives and their evaluation for biological activities. The synthesis of various heterocyclic compounds, including triazolo and pyrazolo derivatives, has been extensively studied. These compounds are characterized and evaluated for antimicrobial activities, demonstrating the potential of these derivatives in developing new antibacterial and antifungal agents. The synthesis methods typically involve esterification, hydrazination, and cyclization steps to produce compounds with potential antimicrobial profiles (Fuloria, Fuloria, & Gupta, 2014), (Abunada et al., 2008).
Anticancer and Antimicrobial Applications
Research has also delved into the anticancer and antimicrobial potentials of triazolo and pyrazolo derivatives. These studies aim to explore the broader pharmacological applications of these compounds beyond their initial scope. For example, the synthesis of antipyrine-based heterocycles incorporating triazolo and pyrazolo moieties has been reported, with some derivatives showing promising anticancer and antimicrobial activities. This highlights the compounds' potential in contributing to new therapeutic strategies against various cancers and microbial infections (Riyadh, Kheder, & Asiry, 2013), (Kumar et al., 2019).
Insecticidal Assessment
In addition to antimicrobial and anticancer applications, the synthesis of heterocyclic compounds related to N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide has been explored for potential insecticidal properties. Innovative heterocycles incorporating a thiadiazole moiety, for example, have been assessed against agricultural pests like the cotton leafworm, showcasing the versatility of these compounds in various applied sciences (Fadda et al., 2017).
Antiviral and Antitumoral Activities
Recent studies have also identified derivatives with promising in vitro antiviral and antitumoral activities. This indicates the significant potential of such compounds in contributing to treatments against viral infections and cancer. The modifications in the phenyl moiety of these compounds can fine-tune their biological properties, offering insights into the structure-activity relationships critical for drug development (Jilloju et al., 2021).
properties
IUPAC Name |
N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN5O3/c20-13-6-8-14(9-7-13)22-16(26)12-25-19(27)24-11-10-21-18(17(24)23-25)28-15-4-2-1-3-5-15/h1-11H,12H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASUILBRQSWQEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2617516.png)
![Tert-butyl 5-benzyl-3-oxo-octahydropyrrolo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2617517.png)

![1-(6-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-methylpiperidine-4-carboxamide](/img/structure/B2617519.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(4-fluorophenyl)butanoic acid](/img/structure/B2617522.png)
![5-Oxa-2,7-diazaspiro[3.5]nonan-6-one](/img/structure/B2617525.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2617527.png)

![1-[(4-oxo-3H-phthalazin-1-yl)methyl]-3-propylurea](/img/structure/B2617529.png)
